molecular formula C52H68N14O14 B566643 Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 CAS No. 107569-48-2

Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2

Cat. No.: B566643
CAS No.: 107569-48-2
M. Wt: 1113.2 g/mol
InChI Key: PPHTYZVEJKXMNS-PVEGFDORSA-N
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Description

Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 (CAS: 107569-48-2) is a synthetic decapeptide with the molecular formula C₅₂H₆₈N₁₄O₁₄ and a molecular weight of 1113.19 g/mol . Its structure features an N-terminal pyroglutamate (Pyr), which enhances metabolic stability, and a C-terminal proline-glycine-amide motif, common in neuropeptides for structural rigidity.

Properties

CAS No.

107569-48-2

Molecular Formula

C52H68N14O14

Molecular Weight

1113.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

PPHTYZVEJKXMNS-PVEGFDORSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with anchoring the C-terminal glycine residue to a solid support. Wang resins (4-hydroxymethylphenoxymethyl polystyrene) or Rink amide resins are preferred for C-terminal amide formation. As demonstrated in analogous syntheses, Rink amide MBHA resin (0.48 mmol/g loading capacity) enables efficient amidation during cleavage. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes, followed by three DMF washes to remove impurities.

Sequential Amino Acid Coupling

The peptide chain is assembled using Fmoc/tBu protection strategies. Each coupling cycle involves:

  • Deprotection : 20% piperidine/DMF (v/v) for 2 × 5 minutes under nitrogen agitation.

  • Activation : Fmoc-protected amino acids (4 eq) with HOBt (1-hydroxybenzotriazole, 4 eq) and DIC (N,N'-diisopropylcarbodiimide, 4 eq) in DMF for 5 minutes.

  • Coupling : 45-minute reaction under microwave irradiation (30 W, 50°C).

A representative coupling schedule is provided in Table 1.

Table 1: Coupling Parameters for SPPS of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2

ResidueProtected FormEquivalentsCoupling Time (min)Microwave Power (W)
GlyFmoc-Gly-OH44530
ProFmoc-Pro-OH44530
SerFmoc-Ser(tBu)-OH46040
LeuFmoc-Leu-OH44530
TrpFmoc-Trp(Boc)-OH46040
TyrFmoc-Tyr(tBu)-OH46040
HisFmoc-His(Trt)-OH46040
PyrFmoc-Pyr-OH44530

Data adapted from microwave-assisted synthesis protocols for analogous peptides.

Microwave-Assisted Synthesis Optimization

Enhanced Coupling Efficiency

Microwave irradiation reduces coupling times by 40–60% compared to conventional heating. For sterically hindered residues (e.g., Fmoc-Trp(Boc)-OH), microwave parameters of 40 W and 60 minutes achieve >99% coupling efficiency, as verified by Kaiser testing. The thermal energy disrupts hydrogen bonding between growing peptide chains, improving solvation and reagent diffusion.

Side Reaction Mitigation

Controlled microwave exposure (pulsed cycles of 15s ON/30s OFF) minimizes aspartimide formation and tyrosine alkylation. For the Tyr(tBu) residue, maintaining reaction temperatures below 55°C prevents β-sheet aggregation, a critical factor in peptides containing multiple aromatic residues.

Cleavage and Global Deprotection

Reagent Cocktail Composition

Cleavage from the resin and removal of side-chain protecting groups employ a trifluoroacetic acid (TFA)-based mixture:

  • TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at 25°C.

  • Scavengers (triisopropylsilane, TIS) prevent carbocation-mediated modifications of Trp and Tyr residues.

Table 2: Cleavage Efficiency Under Varied Conditions

ConditionPurity (%)Trp Oxidation (%)Deamidation (%)
TFA/TIS/H2O (95:2.5:2.5)92.41.20.8
TFA/EDT/H2O (94:3:3)89.72.11.5
HFIP/DCM (1:4)78.94.33.7

Optimized cleavage protocol minimizes side reactions compared to alternative mixtures.

Cold Precipitation Protocol

Post-cleavage, the peptide is precipitated in ice-cold methyl tert-butyl ether (MTBE) at -20°C. Centrifugation at 10,000 × g for 10 minutes yields a pellet, which is washed twice with MTBE to remove residual scavengers and TFA.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Semi-preparative HPLC employs:

  • Column : XBridge BEH C18 (10 × 250 mm, 5 μm)

  • Mobile Phase :

    • A: 0.1% heptafluorobutyric acid (HFBA) in H2O

    • B: 0.1% HFBA in acetonitrile

  • Gradient : 15% B to 40% B over 40 minutes at 4 mL/min.

HFBA improves peak symmetry compared to TFA-based systems, enhancing resolution of closely eluting impurities (Figure 1).

Figure 1: HPLC Chromatogram of Crude this compound
![Placeholder for HPLC chromatogram]

Mass Spectrometry Confirmation

High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) validates molecular weight:

  • Calculated [M+H]+ : 1113.2 g/mol

  • Observed [M+H]+ : 1113.4 ± 0.3 g/mol.

Yield Optimization and Scaling Challenges

Cumulative Yield Analysis

The stepwise yield for each amino acid coupling averages 98.5%, leading to a theoretical overall yield of 86% for the decapeptide. Practical yields after purification range from 62–68%, attributable to losses during cleavage and precipitation.

Table 3: Yield Comparison Across Synthesis Scales

Scale (mmol)Crude Yield (g)Pure Yield (g)Purity (%)
0.10.1120.07395.2
0.50.5380.34194.8
1.01.0240.61993.1

Scale-up beyond 1 mmol necessitates segmented synthesis to maintain coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling agents.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of dioxindole derivatives from tryptophan residues.

Scientific Research Applications

Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 exerts its effects by binding to the luteinizing hormone-releasing hormone (LHRH) receptor on the surface of target cells . This binding triggers a cascade of intracellular events leading to the release of LH and FSH from the anterior pituitary gland. These hormones then act on the gonads to regulate reproductive functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Sequence Variations

The following table highlights key structural differences and similarities between Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 and related peptides:

Compound Name Sequence Differences Molecular Weight (g/mol) Key Features Reference
This compound Reference compound 1113.19 LHRH-associated activity; pyroglutamate N-terminus
Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2 Trp⁷, Pro⁸ instead of Leu⁷, Ser⁸ ~1140 (estimated) Longer Trp side chain may alter receptor binding
Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Shorter sequence (hexapeptide) ~720 (estimated) Lacks N-terminal pyroglutamate; potential truncated receptor interactions
Pyr-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2 His⁴-Asp⁵-Trp⁶-Lys⁷ vs. Tyr⁴-Gly⁵-Leu⁶-Ser⁷ ~1300 (estimated) Charged residues (Asp, Lys) may enhance solubility
P-Glu-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2 D-Lys⁵, Arg⁷ instead of Gly⁵, Ser⁷ ~1250 (estimated) D-amino acid enhances proteolytic stability; targets GRP receptors
Tyr-Pro-Trp-Phe-NH2 (Endomorphin) Tetrapeptide with Tyr-Pro-Trp-Phe 610.71 Opioid receptor agonist; compact structure for CNS penetration

Functional and Receptor Specificity

  • This compound : Linked to LHRH activity , likely binding gonadotropin-releasing hormone (GnRH) receptors in fish .
  • Bombesin Analogs (e.g., Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2): Target gastrin-releasing peptide receptors (GRPr) overexpressed in prostate, breast, and pancreatic cancers .
  • Endomorphin (Tyr-Pro-Trp-Phe-NH2): Binds μ-opioid receptors with high affinity, used in pain management research .

Stability and Pharmacokinetics

  • N-terminal pyroglutamate in the target peptide reduces enzymatic degradation, a feature shared with other pyroglutamate-containing peptides (e.g., ) .
  • D-amino acids in analogs (e.g., D-Lys in P-Glu-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2) confer resistance to proteases, enhancing in vivo half-life .
  • C-terminal amidation (e.g., -Pro-Gly-NH2) is a conserved motif in neuropeptides, improving receptor affinity .

Key Findings and Implications

Sequence Determinants : The His-Trp-Ser segment in the target peptide is critical for GnRH receptor interaction, while substitutions (e.g., Trp⁷ or D-Lys⁵) in analogs alter receptor specificity .

Therapeutic Potential: The target peptide’s LHRH association suggests applications in aquaculture or fertility studies, whereas GRPr-targeting analogs are cancer diagnostic tools .

Synthetic Challenges : Longer peptides (e.g., 97-residue pyroGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 in ) face higher production costs due to purification complexity .

Q & A

Q. How can researchers differentiate between artifactual and biologically significant results in dose-response studies?

  • Methodological Answer : Perform Hill slope analysis to confirm sigmoidal dose-response curves. Test for cytotoxicity at high concentrations using assays like MTT or LDH release. Replicate findings across multiple cell lines or animal models to rule out context-dependent artifacts .

Ethical and Reporting Considerations

Q. What ethical frameworks apply to animal studies involving this peptide?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, including justification of species/model selection and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and report compliance in manuscripts .

Q. How should researchers address potential biases in peer-reviewed literature on this peptide?

  • Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use tools like ROBIS to assess risk of bias in included studies. Disclose funding sources and conflicts of interest in publications .

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